molecular formula C12H24N2O3 B12820182 tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate

tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate

Cat. No.: B12820182
M. Wt: 244.33 g/mol
InChI Key: DVPLUXDEKMZVNJ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate is a chemical compound that features a tert-butyl group attached to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate typically involves the reaction of tert-butyl (S)-2-(3-bromopropyl)morpholine-4-carboxylate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the use of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in various biochemical assays.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific biological pathways.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-2-(3-bromopropyl)morpholine-4-carboxylate
  • tert-Butyl (S)-2-(3-hydroxypropyl)morpholine-4-carboxylate
  • tert-Butyl (S)-2-(3-chloropropyl)morpholine-4-carboxylate

Uniqueness

tert-Butyl (S)-2-(3-aminopropyl)morpholine-4-carboxylate is unique due to the presence of the amino group, which imparts specific reactivity and binding properties. This makes it particularly useful in applications where selective interactions with biological targets are required.

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl (2S)-2-(3-aminopropyl)morpholine-4-carboxylate

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-8-16-10(9-14)5-4-6-13/h10H,4-9,13H2,1-3H3/t10-/m0/s1

InChI Key

DVPLUXDEKMZVNJ-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)CCCN

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.